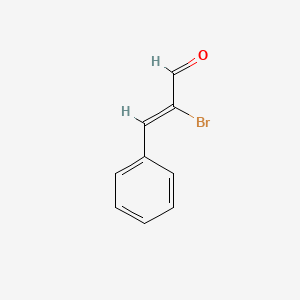

alpha-Bromocinnamaldehyde

説明

Contextualization within Cinnamaldehyde (B126680) Derivatives Research

The study of alpha-bromocinnamaldehyde (B1234352) is intrinsically linked to the broader field of cinnamaldehyde derivatives research. This area of investigation focuses on modifying the basic cinnamaldehyde structure to create novel compounds with tailored properties for a variety of applications.

The cinnamaldehyde scaffold, with its phenyl group and an α,β-unsaturated aldehyde, presents multiple sites for chemical modification. waocp.org Researchers have explored substitutions on the phenyl ring and alterations to the propenal side chain to synthesize a diverse library of derivatives. waocp.orgmdpi.com These modifications are significant as they can profoundly influence the compound's electronic properties, steric hindrance, and ultimately, its reactivity and biological interactions. mdpi.com The unique structural framework of cinnamaldehyde and its derivatives makes them valuable for developing new compounds with potential applications in various fields. waocp.org

Halogenation, the introduction of halogen atoms such as bromine, is a powerful tool in medicinal chemistry and materials science. mdpi.comsci-hub.se In the context of cinnamaldehyde, bromination at the alpha-position introduces an electron-withdrawing group, which can significantly alter the electron density distribution across the molecule. bohrium.comirtree.com This modification can enhance the electrophilicity of the β-carbon, making the compound more susceptible to nucleophilic attack. waocp.org This altered reactivity is a key factor in its utility as a synthetic intermediate. ontosight.aicymitquimica.com Furthermore, the presence of bromine can influence the compound's lipophilicity and its ability to interact with biological targets, leading to modified biological activity. mdpi.com

Academic Importance and Research Trajectory of this compound

The scientific journey of this compound has evolved from foundational synthesis and characterization to its application in complex organic reactions and biological investigations.

Early synthetic routes to this compound typically involved the bromination of cinnamaldehyde. A conventional method involves the addition of bromine to cinnamaldehyde in a solvent like acetic acid or carbon tetrachloride, followed by an elimination reaction to remove hydrogen bromide. google.comchemicalbook.com For instance, a method described in 1990 utilized carbon tetrachloride as the solvent for the initial addition reaction, followed by elimination using 2,4-dimethyl pyridine, achieving a total yield of 83.0%. google.com Another approach involved the use of potassium carbonate for the elimination step, with reported yields between 75-85%. google.com A 1994 patent aimed to reduce costs by substituting potassium carbonate with sodium carbonate. google.com These early studies laid the groundwork for more refined and efficient synthetic protocols.

Contemporary research on this compound is multifaceted. In the realm of organic synthesis, it is increasingly utilized as a versatile building block. For example, it has been employed in the enantioselective synthesis of complex heterocyclic structures like 6-(indole-2-yl)-3,4-dihydropyran-2-ones and aryl-dihydropyridazinones through N-heterocyclic carbene (NHC) catalysis. oaepublish.comrsc.org It also serves as a precursor in the synthesis of 1,3,4-trisubstituted benzenes and in [2+3]-dipolar cycloaddition reactions to form pyrazoles. nih.govresearchgate.net

Biologically, research has highlighted its potential antimicrobial properties. Studies have investigated its efficacy against various bacteria, including persister cells of Escherichia coli and its potential to inhibit biofilm formation in Vibrio species. plos.orgmdpi.com The development of this compound nanosheets has also been explored as a novel antimicrobial material. bohrium.com

Scope and Objectives of Contemporary this compound Studies

The overarching goal of current research on this compound is to fully exploit its chemical reactivity and biological potential. Key objectives include:

Developing Novel Synthetic Methodologies: Researchers are focused on creating more efficient, selective, and environmentally benign synthetic routes to this compound and its derivatives. This includes the use of novel catalysts and reaction conditions. acs.orgacs.org

Exploring its Role in Asymmetric Catalysis: A significant area of interest is its use in asymmetric synthesis to create chiral molecules with high enantioselectivity, which is crucial for the development of new pharmaceuticals. oaepublish.comacs.org

Investigating and Expanding its Biological Activity: Scientists are working to understand the mechanisms behind its observed antimicrobial effects and to explore its potential against a wider range of pathogens, including drug-resistant strains. plos.orgnih.govnih.gov

Application in Materials Science: The unique properties of this compound and its derivatives are being explored for the development of new functional materials, such as antimicrobial coatings and advanced polymers. ontosight.aibohrium.com

Structure

3D Structure

特性

IUPAC Name |

(Z)-2-bromo-3-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRWNOKNRHCLHV-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=O)\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan crystalline powder; [Alfa Aesar MSDS] | |

| Record name | alpha-Bromocinnamaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5443-49-2, 33603-90-6 | |

| Record name | Bromocinnamal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenal, 2-bromo-3-phenyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033603906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Advanced Reaction Pathways for Alpha Bromocinnamaldehyde

Established Synthetic Routes and Reaction Conditions

Established methods for synthesizing alpha-bromocinnamaldehyde (B1234352) typically involve a two-step process: an addition reaction to introduce bromine atoms across the alkene double bond of cinnamaldehyde (B126680), followed by an elimination reaction to remove hydrogen bromide and form the final product.

The most traditional and widely cited method for preparing this compound involves the direct bromination of cinnamaldehyde in a suitable solvent, followed by dehydrobromination. google.comcyberleninka.ru This process is valued for its straightforward approach, though it can present challenges related to side reactions and product purification. google.com

Table 1: Reaction Conditions for Conventional Bromination of Cinnamaldehyde

| Parameter | Condition | Source(s) |

|---|---|---|

| Starting Material | Cinnamaldehyde | google.com |

| Reagent | Bromine (Br₂) | google.com |

| Solvent | Glacial Acetic Acid | chemicalbook.com, chemicalbook.com, google.com, lookchem.com |

| Temperature | Cooled (Ice-water bath) | google.com |

| Intermediate | 2,3-dibromo-3-phenylpropionaldehyde | google.com, google.com |

Table 2: Elimination Reaction Conditions

| Parameter | Condition | Source(s) |

|---|---|---|

| Intermediate | 2,3-dibromo-3-phenylpropionaldehyde | google.com |

| Base | Potassium Carbonate or Sodium Carbonate | google.com |

| Reaction | Heated Reflux | chemicalbook.com, chemicalbook.com, google.com |

| Purification | Recrystallization from Ethanol | chemicalbook.com, chemicalbook.com |

| Reported Yield | ~80-91% | chemicalbook.com, chemicalbook.com, google.com |

To address issues of selectivity and side reactions—such as substitution and oxidation—that can occur with liquid bromine, an alternative method utilizing silica (B1680970) gel supported bromine has been developed. google.com Silica gel's strong adsorptive capacity for bromine helps to moderate the reaction, while its ability to adsorb water reduces the formation of by-products like cinnamic acid. google.com This method also simplifies the post-treatment process. google.com

In this advanced pathway, silica gel supported bromine is first prepared. google.com The addition reaction is then carried out by reacting cinnamaldehyde with this solid-supported bromine in a non-polar solvent such as carbon tetrachloride. google.com This approach leads to the synthesis of the same intermediate, 2,3-dibromo-3-phenylpropionaldehyde. google.com Using silica gel supported bromine enhances the selectivity of the addition reaction, as the cinnamaldehyde primarily reacts with the bromine on the silica gel's outer surface. google.com To ensure the complete consumption of cinnamaldehyde and prevent its deterioration in the subsequent elimination step, a slight excess of bromine (up to 20% more than the theoretical amount) is often used. google.com

Table 3: Synthesis of Intermediate with Silica Gel Supported Bromine

| Parameter | Condition | Source(s) |

|---|---|---|

| Starting Material | Cinnamaldehyde | google.com |

| Reagent | Silica Gel Supported Bromine | google.com |

| Solvent | Carbon Tetrachloride | google.com |

| Intermediate | 2,3-dibromo-3-phenylpropionaldehyde | google.com |

| Molar Ratio (Cinnamaldehyde:Bromine) | 0.8-1.0 : 1 | google.com |

The final step in this improved method is the elimination reaction of 2,3-dibromo-3-phenylpropionaldehyde. google.com The reaction is performed in carbon tetrachloride using sodium carbonate as the base. google.com A key feature of this step is the use of a quaternary ammonium (B1175870) salt as a phase transfer catalyst. google.com Since the reaction between the organic intermediate and the solid inorganic base is heterogeneous, the phase transfer catalyst is essential for facilitating the reaction. google.com The mixture is typically heated to the reflux temperature of the system. google.com Optimizing the molar ratio of the dibromo-intermediate to sodium carbonate (1:1.5-2.5) ensures the dehydrobromination reaction goes to completion without excessive waste of the base. google.com This method is noted for producing a high yield of this compound with good product quality. google.com

Table 4: Elimination with Phase Transfer Catalysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Starting Material | 2,3-dibromo-3-phenylpropionaldehyde | google.com |

| Base | Sodium Carbonate (Na₂CO₃) | google.com |

| Catalyst | Quaternary Ammonium Salt (Phase Transfer Catalyst) | google.com |

| Solvent | Carbon Tetrachloride | google.com |

| Temperature | Reflux | google.com |

| Molar Ratio (Intermediate:Base) | 1 : 1.5-2.5 | google.com |

| Mass Ratio (Intermediate:Catalyst) | 1 : 0.01-0.05 | google.com |

Utilization of 2,4-Dimethylpyridine (B42361) for Elimination

One established method for the synthesis of this compound involves the use of 2,4-dimethylpyridine, also known as 2,4-lutidine, as a base in the elimination step. In this process, cinnamaldehyde first undergoes an addition reaction with bromine, typically in a solvent like carbon tetrachloride, to form the intermediate 2,3-dibromo-3-phenylpropionaldehyde. Subsequently, 2,4-dimethylpyridine is added to facilitate the dehydrobromination (elimination) reaction, which produces this compound. researchgate.netmolaid.com

This method has been reported to yield a product with a whiter appearance compared to some conventional processes, with a total two-step reaction yield of approximately 83.0%. researchgate.net However, the primary drawback of this approach is the high cost of 2,4-dimethylpyridine, which can limit its feasibility for large-scale industrial production and has prompted research into more economical alternatives. organic-chemistry.org

Novel and Green Synthetic Approaches

In response to the growing need for sustainable chemical manufacturing, recent research has explored novel and greener synthetic routes for this compound. These approaches focus on using less hazardous materials, recyclable components, and innovative catalytic systems.

A novel synthetic strategy involves the catalytic olefination of hydrazones derived from aromatic aldehydes using 2-tribromomethyl-1,3-dioxolane. This method provides a direct route to α-bromo-α,β-unsaturated aldehydes. molaid.comlookchem.com The reaction proceeds by first converting an aromatic aldehyde into its corresponding hydrazone. This hydrazone is then reacted with 2-tribromomethyl-1,3-dioxolane in the presence of a catalyst, which leads to the formation of the ethylene (B1197577) acetal (B89532) of the target α-bromocinnamaldehyde. researchgate.netlookchem.com This approach is noted for its stereoselectivity, preferably forming Z-isomers. researchgate.net

Table 1: Key Components in the Catalytic Olefination for α-Bromocinnamaldehyde Synthesis

| Component | Role | Example |

| Starting Material | Source of the aldehyde backbone | Hydrazone of Benzaldehyde |

| Bromo-Source/Olefination Agent | Provides the bromine atom and carbon backbone for olefination | 2-Tribromomethyl-1,3-dioxolane |

| Catalyst | Facilitates the olefination reaction | Copper Salts |

| Intermediate Product | Protected form of the final aldehyde | Ethylene acetal of α-bromocinnamaldehyde |

Significant efforts have been made to replace hazardous solvents and expensive bases with more environmentally friendly and economical alternatives. One such improvement involves the use of recyclable ester compounds (with the general formula R₁COOR₂) as the reaction solvent instead of traditional choices like carbon tetrachloride or acetic acid. organic-chemistry.org

Furthermore, inexpensive and low-toxicity weak bases, such as sodium carbonate, have been successfully employed to replace costly bases like 2,4-lutidine or strong bases like potassium carbonate. researchgate.netorganic-chemistry.org The use of sodium carbonate, particularly in conjunction with a phase transfer catalyst, has been shown to reduce raw material costs and simplify the post-treatment process, leading to high reaction yields and good product quality. researchgate.net

Table 2: Comparison of Traditional vs. Green Reagents in α-Bromocinnamaldehyde Synthesis

| Reaction Component | Traditional Reagent | Green/Optimized Alternative | Advantage of Alternative |

| Solvent | Carbon Tetrachloride, Acetic Acid | Ester Compounds (e.g., Ethyl Acetate) | Recyclable, less toxic |

| Base | 2,4-Dimethylpyridine, Potassium Carbonate | Sodium Carbonate | Low cost, low toxicity, environmentally benign |

Optimization of Reaction Parameters and Yield Enhancement Strategies

To maximize the yield and purity of this compound, researchers have focused on optimizing key reaction parameters, including temperature, reaction time, and the stoichiometric ratios of reactants.

Table 3: Optimized Two-Stage Temperature Profile for Elimination Reaction

| Stage | Temperature Range | Purpose |

| 1 | 50 ± 5°C | To initiate the elimination reaction under controlled conditions, minimizing side reactions and color formation. organic-chemistry.org |

| 2 | 80 ± 5°C | To drive the reaction to completion, maximizing the conversion of the intermediate to the final product. organic-chemistry.org |

The molar ratio of the reactants is a critical factor influencing the reaction's efficiency and yield. In the initial bromination step, the optimized molar ratio of cinnamaldehyde to silica gel-supported bromine is between 0.8-1.0 to 1. researchgate.net For the subsequent elimination reaction using sodium carbonate as the base, the ideal molar ratio of the intermediate, 2,3-dibromo-3-phenylpropionaldehyde, to sodium carbonate is in the range of 1:1.5 to 1:2.5. researchgate.net Adhering to these optimized ratios prevents waste from using excessive amounts of reagents and ensures the reaction proceeds efficiently. researchgate.net

Table 4: Optimized Molar Ratios for α-Bromocinnamaldehyde Synthesis

| Reaction Step | Reactant 1 | Reactant 2 | Optimized Molar Ratio (Reactant 1 : Reactant 2) |

| Addition | Cinnamaldehyde | Silica Gel-Supported Bromine | 0.8-1.0 : 1 researchgate.net |

| Elimination | 2,3-dibromo-3-phenylpropionaldehyde | Sodium Carbonate | 1 : 1.5-2.5 researchgate.net |

Solvent Selection and its Influence on Reaction Efficiency

The synthesis of α-bromocinnamaldehyde is commonly achieved through the bromination of cinnamaldehyde followed by an elimination reaction. The choice of solvent in this process is critical and exerts a substantial influence on reaction yield, product purity, and the ease of post-reaction work-up.

Traditionally, acetic acid has been employed as a solvent for the initial addition of bromine to cinnamaldehyde. google.com However, this method has a significant drawback: during the subsequent elimination step with a base like potassium carbonate, a large amount of mixed sodium acetate (B1210297) and sodium bromide salts is formed, which complicates product isolation and purification. google.com

To circumvent these issues, alternative solvents have been investigated. Carbon tetrachloride (CCl₄) has been used as a solvent for the addition reaction, followed by elimination using a base like 2,4-dimethyl pyridine, achieving a total yield of 83.0%. google.com While effective, the toxicity of CCl₄ has led researchers to seek safer alternatives like dichloromethane (B109758) (DCM). reddit.com However, DCM's low boiling point presents challenges when heating is required for less reactive, electron-poor substrates. reddit.com

A notable advancement involves the use of carbon tetrachloride in conjunction with silica gel-supported bromine for the addition reaction. google.com This method controls the bromine concentration at a very low level, as the reaction proceeds with bromine adsorbed on the silica gel surface and within its micro-channels. google.com This minimizes side reactions such as substitution and oxidation. google.com The subsequent elimination reaction to form α-bromocinnamaldehyde is then carried out in the same solvent using sodium carbonate and a phase transfer catalyst. google.com This integrated approach offers high reaction yields and a simplified post-treatment process. google.com The presence of water in the reaction system is detrimental as it can react with bromine to form hydrogen bromide and hypobromous acid, leading to the formation of by-products like 2-bromo-3-phenylpropionaldehyde and cinnamic acid. google.com

The following table summarizes the influence of different solvents on the synthesis of α-bromocinnamaldehyde:

| Solvent | Key Features & Findings | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Acetic Acid | Traditional solvent for bromination of cinnamaldehyde. | - | Forms large quantities of mixed salts during work-up, complicating purification. | google.com |

| Carbon Tetrachloride (CCl₄) | Used for addition reaction followed by elimination. Can be used with silica gel-supported bromine to control reactivity. | Leads to high yields (83.0%); stable and does not decompose during reaction. When used with supported bromine, side reactions are minimized. | High toxicity. | google.comreddit.com |

| Dichloromethane (DCM) | A less toxic alternative to CCl₄. | Lower toxicity. | Low boiling point makes it unsuitable for reactions requiring heating for less reactive substrates. | reddit.com |

| Ester Solvents | Used for the addition reaction, followed by elimination with a carboxylate salt. | Reported to achieve yields up to 86.2%. | The cost of the negative ion salt used for the elimination step can be high. | google.com |

Stereoselective Synthesis of this compound Derivatives

α-Bromocinnamaldehyde is a versatile building block in stereoselective synthesis, particularly in reactions catalyzed by N-heterocyclic carbenes (NHCs). In these transformations, α-bromocinnamaldehyde serves as a precursor to α,β-unsaturated acylazolium intermediates, which are highly reactive and can engage with a variety of nucleophiles to form complex chiral molecules. oaepublish.comresearchgate.netchigroup.site

Enantioselective Approaches in Derivative Synthesis

The development of chiral N-heterocyclic carbene (NHC) catalysts has enabled highly enantioselective reactions using α-bromocinnamaldehyde. These catalysts generate a chiral α,β-unsaturated acylazolium intermediate, which then reacts with a nucleophile in a stereocontrolled manner.

A prominent example is the NHC-catalyzed [3+3] cycloaddition reaction between α-bromocinnamaldehyde and β-ketoester indoles. oaepublish.comresearchgate.net This reaction constructs chiral 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons in good yields and with excellent enantioselectivities, reaching up to 98% ee. oaepublish.comresearchgate.net The reaction proceeds smoothly, avoiding the need for stoichiometric oxidants. oaepublish.com The choice of catalyst and base is crucial; for instance, using a specific triazolium precatalyst with sodium bicarbonate as the base was found to be most effective. oaepublish.comresearchgate.net

Similarly, an organocatalytic method for the enantioselective synthesis of dihydroquinolines has been developed from α-ketoesters and cinnamaldehydes, including α-bromocinnamaldehyde derivatives. nih.gov This methodology provides access to the core structure of natural products like sealutomicin C with high yields (up to 92%) and enantiomeric excesses (up to 98% ee). nih.gov

The table below details findings from enantioselective syntheses starting from α-bromocinnamaldehyde and its derivatives.

| Reactants | Catalyst/Method | Product Type | Yield | Enantiomeric Excess (ee) | Citation |

|---|---|---|---|---|---|

| α-Bromocinnamaldehyde, β-Ketoester Indole (B1671886) | Chiral N-Heterocyclic Carbene (NHC) | 6-(Indole-2-yl)-3,4-dihydropyran-2-one | Up to 78% | Up to 97% | oaepublish.comresearchgate.net |

| α-Bromocinnamaldehyde (ortho-bromo derivative), α-Ketoester (aniline derivative) | Chiral Phosphoric Acid | Dihydroquinoline | 89% | 98% | nih.gov |

| α-Bromocinnamaldehyde, β-Oxodithioesters | Chiral N-Heterocyclic Carbene (NHC) | Dihydrothiopyranones | Satisfactory | High | bohrium.com |

Diastereoselective Control in Organic Transformations

In addition to controlling enantioselectivity, reactions involving α-bromocinnamaldehyde can be guided to produce specific diastereomers, which is crucial when creating molecules with multiple stereocenters.

An NHC-catalyzed cascade cycloaddition reaction between α-bromocinnamaldehyde and a multifunctional substrate has been developed to access complex tetrahydrochromeno[4,3-b]pyrrole derivatives. chigroup.site This reaction forms a sterically congested tetrasubstituted carbon center and proceeds with excellent enantio- and diastereoselectivities. chigroup.site

Another example is the organocatalytic cascade aza-Michael/hemiacetal reaction between disubstituted hydrazines and α,β-unsaturated aldehydes. While this study focused on cinnamaldehyde derivatives, the principles of diastereoselective control are broadly applicable. beilstein-journals.orgbeilstein-journals.org Using pyrrolidine (B122466) as an organocatalyst, the corresponding pyrazolidine (B1218672) products were obtained with high diastereoselectivities (>20:1 dr). beilstein-journals.org

Furthermore, NHC-catalyzed annulation reactions of α-bromoenals with other partners, such as bisoxindoles, afford spirocyclic bisoxindole alkaloids with high diastereo- and enantioselectivity. bohrium.com These transformations showcase the power of organocatalysis to control the three-dimensional arrangement of atoms in complex molecular architectures derived from α-bromocinnamaldehyde and related compounds.

The following table presents data on the diastereoselective synthesis of α-bromocinnamaldehyde derivatives.

| Reaction Type | Reactants | Catalyst | Product Type | Diastereomeric Ratio (dr) | Citation |

|---|---|---|---|---|---|

| Cascade Cycloaddition | α-Bromocinnamaldehyde, Multifunctional substrate | N-Heterocyclic Carbene (NHC) | Tetrahydrochromeno[4,3-b]pyrrole | Excellent | chigroup.site |

| [3+2] Annulation | α-Bromoenals, Bisoxindoles | N-Heterocyclic Carbene (NHC) | Spirocyclic Bisoxindole Alkaloids | High | bohrium.com |

| Aza-Michael/Hemiacetal Cascade | α,β-Unsaturated Aldehydes, Disubstituted Hydrazines | Pyrrolidine | Pyrazolidine Derivatives | >20:1 | beilstein-journals.org |

Chemical Reactivity and Transformation of Alpha Bromocinnamaldehyde

Nucleophilic Substitution Reactions

Alpha-Bromocinnamaldehyde's reactivity is significantly influenced by the presence of a vinylic bromine atom, which is a halogen attached to a doubly bonded carbon. This structural feature is central to its participation in nucleophilic substitution reactions.

The substitution of a vinylic halogen, such as the bromine in This compound (B1234352), can proceed through several mechanisms, depending on the specific reactants and conditions. fiveable.me Unlike alkyl halides, vinylic halides are generally resistant to simple S_N1 and S_N2 reactions. The S_N1 pathway is disfavored due to the instability of the resulting vinylic carbocation. The S_N2 pathway is hindered by the steric repulsion between the incoming nucleophile and the electrons of the double bond, as well as the increased strength of the carbon-halogen bond in sp² hybridized systems. libretexts.org

However, nucleophilic substitution on vinylic halides can occur through alternative mechanisms:

Addition-Elimination (Ad_N-E): This is a common pathway for vinylic halides with electron-withdrawing groups, such as the aldehyde group in this compound. The nucleophile adds to the double bond, forming a carbanionic intermediate. This is followed by the elimination of the halide ion to yield the substituted product. semanticscholar.org

Elimination-Addition: Under strongly basic conditions, dehydrohalogenation can occur to form an alkyne intermediate, which then undergoes nucleophilic addition to give the final product. fiveable.me

Radical Nucleophilic Substitution (S_RN1): This mechanism involves electron transfer processes and the formation of radical and radical anion intermediates. acs.org

The specific mechanism that predominates is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of any catalysts. researchgate.net

This compound readily reacts with various nitrogen and sulfur nucleophiles. These reactions are synthetically useful for the construction of diverse heterocyclic and functionalized molecules.

Research has demonstrated the reactivity of this compound with nitrogen nucleophiles in the context of organocatalysis. For instance, in the presence of N-heterocyclic carbene (NHC) catalysts, this compound can react with indole (B1671886) derivatives. oaepublish.comacs.org This reaction proceeds through an aza-Michael addition of the indole nitrogen to an in-situ generated acyl azolium intermediate, followed by further transformations. acs.org The interaction with nitrogen nucleophiles is a key step in various cascade reactions leading to complex molecular architectures. acs.orguni-muenchen.de

Similarly, sulfur nucleophiles exhibit reactivity towards this compound. NHC-catalyzed reactions involving sulfur nucleophiles have been explored, leading to the formation of sulfur-containing heterocycles. bohrium.com For example, the reaction with β-oxodithioesters, catalyzed by a chiral NHC, results in the enantioselective synthesis of dihydrothiopyranones. bohrium.com This highlights the ability of sulfur nucleophiles to effectively participate in addition reactions with the activated double bond of the acyl azolium intermediate derived from this compound. bohrium.com

Cycloaddition Reactions

This compound is a versatile substrate for various cycloaddition reactions, serving as a building block for the synthesis of complex cyclic structures. It can act as a surrogate for other reactive species, facilitating transformations that might otherwise be challenging. nih.gov

A significant application of this compound is in NHC-catalyzed asymmetric [3+3] cycloaddition reactions. oaepublish.combohrium.comresearchgate.net These reactions provide a powerful method for the enantioselective construction of six-membered heterocyclic rings. oaepublish.comresearchgate.net

The catalytic cycle of these NHC-catalyzed reactions commences with the nucleophilic addition of the NHC to the aldehyde group of this compound. oaepublish.comchigroup.site This initial step forms a Breslow intermediate. oaepublish.comresearchgate.net Subsequent tautomerization and elimination of the bromide ion generate a key reactive species known as an α,β-unsaturated acyl azolium intermediate, which can also be described as a vinyl acyl azolium intermediate. oaepublish.comresearchgate.netchigroup.site This intermediate is a potent electrophile, primed for reaction with a suitable nucleophile. oaepublish.comresearchgate.net

The vinyl acyl azolium intermediate generated from this compound can be intercepted by a 1,3-dicarbonyl compound, such as a β-ketoester. oaepublish.com This initiates a cascade reaction involving a Michael addition of the enolate derived from the β-ketoester to the acyl azolium intermediate. oaepublish.comresearchgate.net The resulting intermediate then undergoes tautomerization and an intramolecular esterification (lactonization) to furnish the final dihydropyran-2-one skeleton and regenerate the NHC catalyst. oaepublish.comresearchgate.net This methodology has been successfully applied to the synthesis of chiral 6-(indole-2-yl)-3,4-dihydropyran-2-one derivatives with high yields and excellent enantioselectivities. oaepublish.comresearchgate.net

A study demonstrated the optimization of this reaction, identifying that using a specific chiral triazolium-based NHC precursor, with sodium bicarbonate as a base in tetrahydrofuran (B95107) (THF) at room temperature, provided the desired dihydropyran-2-one product in good yield and high enantioselectivity. oaepublish.com

N-Heterocyclic Carbene (NHC)-Catalyzed Asymmetric [3+3] Cycloaddition Reactions

Rearrangement Reactions

This compound is a valuable starting material for the synthesis of 1,2-dialkynylallyl alcohols, which can subsequently undergo acid-catalyzed rearrangement to form acyclic cis-enediynes. acs.orgnih.govresearchgate.net This process typically involves treating the 1,2-diyn-2-propen-1-ols, which possess a C3-aryl group, with an acid such as (±)-10-camphorsulfonic acid (CSA) in the presence of a nucleophile like water, an alcohol, or a thiol. acs.orgnih.govresearchgate.net The reaction proceeds through an allylic rearrangement, leading to the formation of the enediyne structure. acs.orgnih.govresearchgate.net The synthesis of these acyclic cis-enediynes from the commercially available this compound can be achieved in a three-step sequence. acs.orgnih.govresearchgate.net

The acid-catalyzed rearrangement of 1,2-dialkynylallyl alcohols demonstrates notable regio- and stereoselectivity. Computational calculations have indicated that the nucleophilic attack preferentially occurs at the C3 carbon, leading to the formation of the thermodynamically more stable enediynes. acs.orgnih.govresearchgate.net The presence of a C3-aryl group on the allyl alcohol is crucial for the rearrangement to proceed effectively. acs.orgnih.govresearchgate.net

The diastereoselectivity of the allylic migration is also significant, with the reaction predominantly yielding cis-enediynes. acs.orgnih.govresearchgate.net The cis/trans diastereoselectivity can be influenced by the substituent on the C3-aryl group and the reaction temperature. For instance, a p-methoxyphenyl-substituted allyl alcohol generally provides better regioselectivity compared to a phenyl-substituted one. researchgate.net The use of alcohols as nucleophiles tends to result in higher regioisomeric ratios compared to thiols. researchgate.net

| Precursor (from this compound) | Acid Catalyst | Nucleophile | Major Product | Selectivity | Reference |

| C3-Aryl-substituted 1,2-diyn-2-propen-1-ol | (±)-10-camphorsulfonic acid (CSA) | Ethanol (EtOH) | Acyclic cis-enediyne | Predominantly cis | acs.orgnih.govresearchgate.net |

| C3-Phenyl-substituted 1,2-diyn-2-propen-1-ol | CSA | Alcohols | cis-Enediyne | ~96:4 (regioisomeric ratio) | researchgate.net |

| C3-p-Methoxyphenyl-substituted 1,2-diyn-2-propen-1-ol | CSA | Alcohols | cis-Enediyne | 100:0 (regioisomeric ratio) | researchgate.net |

| C3-Phenyl-substituted 1,2-diyn-2-propen-1-ol | CSA | Thiols | cis-Enediyne | ~70:30 (regioisomeric ratio) | researchgate.net |

| C3-p-Methoxyphenyl-substituted 1,2-diyn-2-propen-1-ol | CSA | Thiols | cis-Enediyne | ~90:10 (regioisomeric ratio) | researchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been successfully applied to this compound to create aryl-substituted derivatives. beilstein-journals.orglibretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as an arylboronic acid, with the vinyl bromide functionality of this compound under basic conditions. beilstein-journals.orglibretexts.org

A notable application is the one-pot synthesis of 3,4-biarylpyrazoles, where aryl halides are first converted to their corresponding pinacolyl boronates via Masuda borylation. These boronates are then coupled with this compound in a Suzuki reaction to form an intermediate enal, which is subsequently cyclized. beilstein-journals.org This approach allows for the introduction of a variety of aryl substituents at the 4-position of the resulting pyrazole (B372694) ring. beilstein-journals.org The Suzuki coupling has been shown to be compatible with a range of electronically and sterically diverse substituents. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Key Features | Reference |

| This compound | Aryl pinacolyl boronate | Palladium catalyst | Aryl-substituted enal | Part of a one-pot synthesis of 3,4-biarylpyrazoles | beilstein-journals.org |

| ortho-Bromoanilines | Boronic esters | Palladium catalyst (e.g., CataXCium A Pd G3) | Aryl-substituted anilines | Tolerates diverse functional groups and applicable on a gram scale | nih.gov |

Other Cross-Coupling Methodologies Utilizing this compound as a Substrate

Beyond the well-established Suzuki, Heck, and Sonogashira reactions, this compound serves as a versatile substrate in a variety of other cross-coupling and related transformations. These methodologies expand its synthetic utility, enabling the formation of diverse carbon-heteroatom and carbon-carbon bonds, often leading to complex heterocyclic structures. Key examples include nickel-catalyzed C-S coupling, N-Heterocyclic Carbene (NHC) catalyzed annulations, and visible-light-promoted reactions.

Nickel-Catalyzed C-S Vinylation

A simplified and robust protocol for the stereospecific nickel-catalyzed C–S vinylation has been developed, demonstrating the utility of this compound as an electrophilic partner. thieme-connect.com This method employs an air-stable Nickel(II) precatalyst (NiI₂) with a readily available and inexpensive ligand, triisopropyl phosphite (B83602) (P(OiPr)₃), to couple various thiophenols with styryl bromides, including this compound. thieme-connect.comresearchgate.net The reaction is scalable and provides a direct route to vinyl thioethers. thieme-connect.com

A notable application of this methodology is a thiolation-cyclization reaction. The reaction between this compound and 2-aminothiophenol, catalyzed by NiI₂ and P(OiPr)₃, results in the formation of a benzothiazepine (B8601423) derivative in good yield. This transformation proceeds under relatively mild conditions, highlighting the efficiency of the nickel catalyst system.

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |

| This compound | 2-Aminothiophenol | NiI₂ (2.5 mol%), P(OiPr)₃ (10 mol%) | K₂CO₃ | Dioxane | 80 | 16 | 2-Phenyl-2,3-dihydro-1,5-benzothiazepine | 75 | thieme-connect.com |

N-Heterocyclic Carbene (NHC) Catalyzed Annulations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a range of transformations involving this compound. In these reactions, the NHC catalyst reacts with the aldehyde to form a Breslow intermediate, which then eliminates the bromide to generate a key α,β-unsaturated acyl azolium intermediate. preprints.orgmdpi.comoaepublish.com This highly reactive species acts as a Michael acceptor or a synthon for various annulation (ring-forming) reactions. preprints.orgmdpi.com

One such example is a cascade annulation reaction between this compound and 2-aminophenylenone. preprints.orgmdpi.com Catalyzed by a chiral NHC precursor and DABCO as a base, the reaction proceeds via an aza-Michael addition followed by an intramolecular Michael addition and subsequent lactonization to afford a complex cyclized product in excellent yield and enantioselectivity. preprints.orgmdpi.com

Another significant application is the formal [3+3] cycloaddition of this compound with β-ketoester indoles. oaepublish.combohrium.com This process, catalyzed by a chiral NHC, provides enantioselective access to 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons, which are valuable heterocyclic motifs. oaepublish.combohrium.com

| Substrate 1 | Substrate 2 | NHC Precursor | Base | Solvent | Product Type | Yield (%) | ee (%) | Ref. |

| This compound | 2-Aminophenylenone | (5aR,10bS)-A4a (7.5 mol%) | DABCO | - | Cyclized Lactone | 98 | 97.2 | preprints.orgmdpi.com |

| This compound | Imine (112) | (5aR,10bS)-A4b | DABCO | - | Tetrahydrochromeno[4,3-b]pyrrole | 82 | 98:2 er | mdpi.com |

| This compound | β-Ketoester Indole | Chiral NHC (20 mol%) | DBU | THF | 6-(Indol-2-yl)-3,4-dihydropyran-2-one | 81 | 96 | oaepublish.com |

Visible-Light-Promoted Aminothiolation

Modern photocatalysis offers a metal-free approach to functionalize this compound. A visible-light-promoted, photocatalyst-free system has been developed for the aminothiolation of alpha-bromocinnamaldehydes to synthesize imidazo[2,1-b]thiazoles. sioc-journal.cnacs.orgresearchgate.net This reaction incorporates two distinct photo-induced processes to achieve the desired transformation, representing a green and efficient synthetic strategy. sioc-journal.cnacs.org

Sequential Borylation/Suzuki Coupling for Pyrazole Synthesis

A one-pot, four-component reaction has been devised for the synthesis of 3,4-biarylpyrazoles, which utilizes this compound as a central building block. beilstein-journals.org The process involves a Masuda borylation of an aryl halide, followed by a Suzuki cross-coupling with this compound to generate an intermediate α,β-unsaturated enal. beilstein-journals.orgbeilstein-journals.org This intermediate is not isolated but is reacted in situ with tosylhydrazine, which undergoes cyclization and subsequent elimination to yield the final pyrazole product. beilstein-journals.org This sequential catalytic approach allows for the efficient construction of complex heterocyclic systems from simple starting materials. beilstein-journals.orgbeilstein-journals.org

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Product | Ref. |

| Aryl Halide | Pinacolborane | This compound | Tosylhydrazine | Pd-based | 3,4-Biarylpyrazole | beilstein-journals.org |

Biological Activities and Mechanisms of Action of Alpha Bromocinnamaldehyde

Antimicrobial Properties

Alpha-bromocinnamaldehyde (B1234352) has demonstrated significant antimicrobial effects, particularly against pathogenic bacteria. Its efficacy extends to challenging bacterial forms such as persister cells and biofilms, making it a compound of interest in the search for new antimicrobial agents.

This compound exhibits potent bactericidal activity, effectively killing a range of pathogenic bacteria. Research has highlighted its efficacy against both Gram-negative and Gram-positive bacteria, with a notable impact on persistent and biofilm-forming species.

Studies have shown that this compound is a powerful agent against Escherichia coli. At a concentration of 200 μg/ml, it was capable of killing all E. coli cells in the exponential phase of growth. plos.orgnih.govsemanticscholar.org Even at a lower concentration of 100 μg/mL, less than 1% of E. coli cells survived the treatment. maynoothuniversity.ie Furthermore, when the concentration was increased to 400 μg/ml, this compound completely eradicated stationary-phase E. coli cells, which are known to be more resistant to antibiotics. plos.orgnih.govsemanticscholar.orgmaynoothuniversity.ie The bactericidal activity of this compound nanosheets has also been confirmed against both S. aureus and E. coli. bohrium.com

**Table 1: Bactericidal Activity of this compound against *E. coli***

| Bacterial Growth Phase | Concentration (μg/ml) | Outcome |

|---|---|---|

| Exponential | 200 | Complete eradication of cells plos.orgnih.govsemanticscholar.org |

| Exponential | 100 | <1% cell survival maynoothuniversity.ie |

| Stationary | 400 | Complete eradication of cells plos.orgnih.govsemanticscholar.orgmaynoothuniversity.ie |

A significant aspect of this compound's antimicrobial profile is its effectiveness against persister cells. frontiersin.org Persister cells are a subpopulation of bacteria that are tolerant to high doses of antibiotics, often leading to recurrent infections. plos.orgsemanticscholar.org this compound has shown great potential in eradicating these challenging cells. plos.orgsemanticscholar.org

Research indicates that this compound can completely eradicate various types of induced E. coli persisters. plos.orgnih.govsemanticscholar.org This includes persisters induced by the overexpression of ppGpp or TisB, as well as those induced chemically by carbonyl cyanide m-chlorophenylhydrazone (CCCP). plos.orgnih.govsemanticscholar.org Even when CCCP treatment led to the formation of over 10% persister cells to ampicillin (B1664943) and ciprofloxacin (B1669076), this compound was able to completely eliminate them. plos.orgnih.govsemanticscholar.org Moreover, it was effective in eradicating persister cells found in the stationary phase of bacterial growth. plos.orgsemanticscholar.org

Table 2: Efficacy of this compound against Induced E. coli Persister Cells

| Persister Induction Method | Antibiotic Resistance of Persisters | Outcome of this compound Treatment |

|---|---|---|

| ppGpp Overexpression | Ampicillin, Ciprofloxacin | Complete eradication plos.orgnih.govsemanticscholar.org |

| TisB Overexpression | Ampicillin, Ciprofloxacin | Complete eradication plos.orgnih.govsemanticscholar.org |

| Chemical (CCCP) | Ampicillin, Ciprofloxacin | Complete eradication plos.orgnih.govsemanticscholar.org |

| Stationary Phase | High recalcitrance | Complete eradication at 400 μg/ml plos.orgnih.govsemanticscholar.org |

Bacterial biofilms are a major concern in clinical settings due to their increased resistance to antimicrobial agents. Cinnamaldehyde (B126680) and its derivatives have been shown to inhibit biofilm formation in many microbes. plos.orgsemanticscholar.org Specifically, this compound has been found to be active against biofilms of E. coli MG 1655. mdpi.comnih.gov It has also been noted for its ability to eradicate preformed biofilms of S. aureus and E. coli. nih.govresearchgate.net This suggests that this compound not only prevents the formation of biofilms but may also be effective in treating existing biofilm-related infections.

While direct studies on the effect of this compound on Vibrio species are limited, research on related cinnamaldehyde derivatives provides valuable insights. A study on the inhibitory effects of various cinnamaldehyde derivatives on Vibrio parahaemolyticus and Vibrio harveyi found that compounds such as 4-bromocinnamaldehyde (B15041) displayed significant antibacterial and antivirulence activities. nih.govresearchgate.net These derivatives were shown to inhibit biofilm formation and the production of virulence factors. nih.govresearchgate.net For instance, 4-bromocinnamaldehyde, along with 4-chlorocinnamaldehyde (B90052) and 4-nitrocinnamaldehyde, effectively prevented the adhesion of V. parahaemolyticus to surfaces in a dose-dependent manner. nih.govresearchgate.net They also reduced the secretion of protease and the production of indole (B1671886), both of which are important for virulence. nih.govresearchgate.net Furthermore, these derivatives downregulated the expression of genes related to quorum sensing, biofilm formation, virulence, and membrane integrity. nih.govresearchgate.net Given these findings, it is plausible that this compound could exhibit similar inhibitory effects on Vibrio species' virulence factors.

Mechanism of Antibacterial Action

The bactericidal mechanism of this compound appears to be distinct from that of many conventional antibiotics. maynoothuniversity.ie Studies have indicated that its action is likely independent of the generation of reactive oxygen species (ROS). plos.orgnih.govsemanticscholar.orgmaynoothuniversity.ie This was determined through experiments where the addition of a hydroxyl-radical scavenger (thiourea) or an Fe³⁺ chelator (diethylene triamine pentaacetic acid) did not impact the bactericidal efficiency of this compound against E. coli. plos.orgsemanticscholar.org This suggests a novel bactericidal mechanism that does not rely on the production of damaging ROS. plos.orgnih.govsemanticscholar.org

Further investigation into the structure-activity relationship of cinnamaldehyde derivatives revealed that the α,β-unsaturated bond, traditionally thought to be crucial for activity via Michael addition, may not be the sole determinant. plos.org For example, α-methylcinnamaldehyde showed no bactericidal activity, whereas phenylpropyl aldehyde, which lacks this bond, did. maynoothuniversity.ie Theoretical calculations have suggested that the electron-withdrawing nature of the bromine atom in this compound leads to a lower electron cloud density in the aldehyde group, which may be a key factor in its enhanced antimicrobial activity. nih.gov

Investigation into ROS-Independent Mechanisms

Research into the antibacterial properties of this compound (α-BCA) has revealed a mechanism of action that is notably independent of reactive oxygen species (ROS). plos.orgnih.govsemanticscholar.org Studies have demonstrated that the bactericidal efficacy of α-BCA against Escherichia coli is not diminished by the presence of thiourea, a hydroxyl radical scavenger, or diethylene triamine pentaacetic acid (DPTA), an iron chelator that inhibits hydroxyl radical formation. plos.orgnih.govsemanticscholar.org This suggests that the compound's ability to kill bacteria does not rely on the generation of ROS, which is a common mechanism for many antimicrobial agents. plos.orgsemanticscholar.orgmaynoothuniversity.ie In fact, some evidence suggests that ROS might even have a protective role for E. coli when exposed to α-BCA. plos.org

This ROS-independent mechanism is significant as it points towards a novel mode of antibacterial action. plos.orgnih.gov This distinct pathway allows α-BCA to be effective against even persistent and stationary phase bacterial cells, which are often resistant to conventional antibiotic treatments. plos.orgnih.govmaynoothuniversity.ie For instance, α-BCA has been shown to completely eradicate exponential phase E. coli cells and is also effective against stationary phase cells, which are known for their high recalcitrance to antibiotics. plos.orgnih.gov

Role of the Bromine Atom in Permeation and Activity

The presence of a bromine atom at the alpha position of the cinnamaldehyde structure is crucial for the compound's enhanced biological activity. yakhak.orgresearchgate.net This halogen atom increases the hydrophobicity of the molecule, which is thought to facilitate its permeation through the lipid-rich cell membranes of bacteria. researchgate.netresearchgate.net

The introduction of a bromine or chlorine atom at the C-2 position of cinnamaldehyde has been shown to decrease the minimum inhibitory concentration (MIC), indicating a more potent antifungal activity. yakhak.org The strong antibacterial effect of compounds containing a bromine atom can be attributed to the alteration of their physicochemical properties. researchgate.net While the precise mechanisms are still under investigation, the bromine atom's role in enhancing membrane permeability is considered a key factor in the potent bioactivity of this compound. researchgate.netresearchgate.net

Potential Interactions with Bacterial Cell Components

The antibacterial action of this compound likely involves direct interactions with essential bacterial cell components. While the exact targets are a subject of ongoing research, the high reactivity of the α,β-unsaturated aldehyde moiety suggests it can readily engage in Michael addition reactions. plos.org This could lead to the covalent modification of cellular nucleophiles such as proteins and enzymes, thereby disrupting their normal function.

Furthermore, the ability of this compound to permeate the bacterial cell membrane suggests potential disruption of membrane integrity and function. researchgate.netresearchgate.net Although the bactericidal activity of some cinnamaldehyde derivatives appears to be independent of Michael addition, the active α,β-unsaturated bond in α-BCA is believed to be associated with its high bactericidal activity. plos.org Molecular docking studies in the context of enzyme inhibition have also suggested that while it may not interact with metal ions in active sites, it can interact with amino acid residues within the active site center of enzymes like tyrosinase. acs.orgnih.gov

Antifungal Activity

This compound has demonstrated significant antifungal properties against a variety of fungi. yakhak.orgresearchgate.net It has been identified as a more potent antifungal agent than its parent compound, cinnamaldehyde. yakhak.org

Notably, α-BCA is highly effective against fungi responsible for dermatomycosis, with minimum inhibitory concentrations (MICs) ranging from 0.61 to 9.76 μg/ml. yakhak.org It is also used as an anti-mildew agent in various commercial products. lookchem.com Studies have also explored its effectiveness against wood-harmful fungi. In one such study, α-BCA at a concentration of 10 mg/l reduced fungal colony diameter by 93.5%, with a determined MIC of 20 mg/l. researchgate.netresearchgate.net

Enzyme Inhibition Studies

Tyrosinase Inhibition

This compound has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. acs.orgnih.govacs.org Its inhibitory action is reversible and affects both the monophenolase and diphenolase activities of the enzyme. acs.orgnih.govacs.org

Inhibition of Monophenolase and Diphenolase Activities

Studies have shown that this compound effectively reduces both the monophenolase and diphenolase activities of mushroom tyrosinase. acs.orgnih.govacs.orgnih.gov The IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, highlight its potency. For the monophenolase activity, the IC₅₀ value for α-BCA is 0.075 mM, and for the diphenolase activity, it is 0.049 mM. acs.orgnih.govacs.orgnih.gov This makes it a more potent inhibitor than other alpha-substituted cinnamaldehyde derivatives like α-chlorocinnamaldehyde and α-methylcinnamaldehyde. acs.orgnih.govacs.orgnih.gov The inhibition is dose-dependent, with increasing concentrations of the inhibitor leading to a greater reduction in enzyme activity. acs.org Kinetic studies have further characterized α-BCA as a mixed-type inhibitor of the diphenolase activity of tyrosinase. acs.org

Table 1: IC₅₀ Values of Cinnamaldehyde Derivatives on Tyrosinase Activity

| Compound | Monophenolase IC₅₀ (mM) | Diphenolase IC₅₀ (mM) |

|---|---|---|

| This compound | 0.075 acs.orgnih.govacs.orgnih.gov | 0.049 acs.orgnih.govacs.orgnih.gov |

| alpha-Chlorocinnamaldehyde (B98616) | 0.140 acs.orgnih.govacs.orgnih.gov | 0.110 acs.orgnih.govacs.orgnih.gov |

| alpha-Methylcinnamaldehyde | 0.440 acs.orgnih.govacs.orgnih.gov | 0.450 acs.orgacs.orgnih.gov |

| Cinnamaldehyde | 1.210 core.ac.uk | 0.160 core.ac.uk |

Reversible Inhibition Kinetics

Research has demonstrated that this compound acts as a reversible inhibitor of the enzyme tyrosinase. acs.orgnih.gov This mode of inhibition means that the enzyme's activity can be restored when the inhibitor is removed. Studies on mushroom tyrosinase revealed that this compound can reduce both its monophenolase and diphenolase activities. acs.orgnih.gov

The inhibition of tyrosinase by this compound is characterized as a mixed type of inhibition. core.ac.uk This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. labster.com The inhibition constants have been determined, with a KI value of 0.044 mmol/L and a KIS value of 0.063 mmol/L for its interaction with mushroom tyrosinase. core.ac.uk The half-maximal inhibitory concentration (IC50) values further quantify its potency. Against the monophenolase activity of tyrosinase, the IC50 value was 0.075 mM, and for the diphenolase activity, it was 0.049 mM. acs.orgnih.gov

| Enzyme Activity | Inhibition Type | IC50 (mM) | KI (mmol/L) | KIS (mmol/L) |

|---|---|---|---|---|

| Tyrosinase (Monophenolase) | Mixed | 0.075 | 0.044 | 0.063 |

| Tyrosinase (Diphenolase) | Mixed | 0.049 |

Molecular Interactions with Enzyme Active Sites (excluding metal interactions)

Molecular docking studies have provided insights into how this compound interacts with tyrosinase at a molecular level. acs.orgnih.gov These investigations suggest that the compound binds to amino acid residues within the active site of the enzyme. acs.orgnih.gov This interaction is crucial for its inhibitory effect. Notably, the docking results imply that this compound does not form metal interactions with the copper ions that are essential for the catalytic activity of tyrosinase. acs.orgnih.gov This indicates that its mechanism of inhibition is not based on chelating the metal cofactors but rather on physically occupying or interacting with other key residues in the active site. acs.orgnih.gov

Fluorescence Quenching Studies

Fluorescence quenching experiments have been employed to further understand the interaction between this compound and tyrosinase. acs.orgnih.gov These studies revealed that this compound is a static quencher of mushroom tyrosinase fluorescence. acs.orgnih.govresearchgate.net Static quenching occurs when the inhibitor forms a non-fluorescent complex with the enzyme. This formation of a ground-state complex between the enzyme and the inhibitor prevents the enzyme's fluorophores, such as tryptophan residues, from emitting fluorescence upon excitation. The observation of static quenching provides further evidence for the formation of a stable complex between this compound and tyrosinase, which is consistent with its role as an enzyme inhibitor. acs.orgnih.gov

Other Reported Biological Activities

Potential Antitumor and Anticancer Properties

This compound has been identified as a compound with potential antitumor and anticancer properties. ontosight.aimaynoothuniversity.iemaynoothuniversity.ie Research indicates that derivatives of cinnamaldehyde, including the alpha-bromo substituted form, have demonstrated activity against a variety of cancer cell lines. maynoothuniversity.ie For instance, some cinnamaldehyde derivatives have shown effects against human leukemic, oral carcinoma, prostate, and colon cancer cell lines. maynoothuniversity.ie

Furthermore, studies have investigated the role of cinnamaldehyde derivatives in enhancing the efficacy of existing chemotherapy drugs. One study found that alpha-chlorocinnamaldehyde, a related compound, could potentiate the cell-inactivating effect of cisplatin (B142131) on human cancer cells without increasing the intracellular accumulation of platinum. This suggests a mechanism that could make cancer cells more susceptible to treatment. The anticancer potential is thought to be linked to structural features, such as the addition of halogen groups to the cinnamaldehyde scaffold. sciforum.net The ability of these compounds to act as Michael acceptors is also considered important for their activity against melanoma cells. maynoothuniversity.ie

Anti-inflammatory Effects

This compound and its derivatives have also been noted for their anti-inflammatory activities. ontosight.aimaynoothuniversity.ie One study assessed the therapeutic effects of cinnamaldehyde and its derivatives on viral myocarditis (VMC). maynoothuniversity.ie In this research, synthetic derivatives like α-bromo-4-methylcinnamaldehyde and α-bromo-4-chlorocinnamaldehyde demonstrated significant inhibition of coxsackievirus B3 (CVB3) replication and the resulting cardiac injury both in vitro and in vivo. maynoothuniversity.ie These compounds exhibited improved anti-inflammatory and antiviral activity compared to the parent cinnamaldehyde. maynoothuniversity.ie The anti-inflammatory mechanism of a related compound, alpha-chlorocinnamaldehyde, in cardiomyocytes was linked to a significant decrease in the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Medicinal Chemistry and Pharmaceutical Development of Alpha Bromocinnamaldehyde Derivatives

Structure-Activity Relationship (SAR) Studies of alpha-Bromocinnamaldehyde (B1234352) Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound, such as this compound, influence its biological activity. These studies have been pivotal in identifying the key structural features responsible for the therapeutic effects of this class of compounds.

The biological potency and selectivity of this compound analogs are significantly influenced by the nature and position of substituents on both the phenyl ring and the aldehyde moiety. The presence of an α,β-unsaturated bond is a notable feature of cinnamaldehyde (B126680) derivatives, though its absolute necessity for bactericidal activity has been debated, as some derivatives lacking this feature, like phenylpropyl aldehyde, have still shown activity. plos.org

Substitution at the alpha-position of the cinnamaldehyde scaffold has been a key area of investigation. For instance, the introduction of a bromine atom at this position to create this compound has been shown to yield a compound with potent bactericidal properties, capable of eradicating even persistent forms of Escherichia coli. plos.orgnih.gov In a comparative study of alpha-substituted cinnamaldehyde derivatives for their tyrosinase inhibitory activity, this compound and alpha-chlorocinnamaldehyde (B98616) were found to be more potent than alpha-methylcinnamaldehyde. nih.gov This suggests that electronegative halogen substituents at the alpha-position can enhance certain biological activities.

The following table summarizes the inhibitory concentrations (IC50) of some alpha-substituted cinnamaldehyde derivatives on tyrosinase activity. nih.gov

| Compound | Substituent (α-position) | Monophenolase IC50 (mM) | Diphenolase IC50 (mM) |

| This compound | -Br | 0.075 | 0.049 |

| alpha-Chlorocinnamaldehyde | -Cl | 0.140 | 0.110 |

| alpha-Methylcinnamaldehyde | -CH3 | 0.440 | 0.450 |

Further studies on other derivatives have revealed that the addition of electron-withdrawing groups, such as nitro groups, to the phenyl ring can also modulate activity. For example, o-nitrocinnamaldehyde demonstrated significant bactericidal effects against E. coli. plos.org In the context of enzyme inhibition, derivatives with substitutions at both the alpha-position and the phenyl ring, such as 2-nitro-α-methylcinnamaldehyde, have been synthesized and evaluated. google.com The position of these substituents is also critical; for instance, it has been suggested that larger substituents on the phenyl ring, particularly at the para position, may lead to less potent inhibition of certain enzymes like CYP2A6. google.com

The design and synthesis of new this compound derivatives aim to improve their biological properties, such as potency, selectivity, and pharmacokinetic profiles. Various synthetic strategies have been employed to create a diverse range of analogs.

A common method for the synthesis of this compound involves the addition of bromine to cinnamaldehyde, followed by an elimination reaction to introduce the double bond and the bromine substituent. semanticscholar.org More novel synthetic routes have also been developed, for example, using silica (B1680970) gel-supported bromine for the addition reaction, which is reported to offer high yield and a simpler post-treatment process. semanticscholar.org

Organic chemists have utilized this compound as a versatile starting material for the synthesis of more complex heterocyclic structures. For example, it has been used in N-heterocyclic carbene (NHC)-catalyzed asymmetric cycloaddition reactions with β-ketoester indoles to produce chiral 6-(indole-2-yl)-3,4-dihydropyran-2-one derivatives with high enantioselectivity. acs.org It has also been a key reactant in the synthesis of dihydroquinolines through condensation with anilines bearing an α-ketoester under enantioselective organocatalysis. nih.gov Furthermore, alpha-bromocinnamaldehydes have been used to access imidazo[2,1-b]thiazoles through photoinduced processes.

Prodrug Strategies and Drug Delivery Systems for this compound

To overcome potential limitations in solubility, stability, or delivery to the target site, prodrug and advanced drug delivery strategies are being considered for this compound and its derivatives. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. While specific prodrugs of this compound are not extensively documented in the reviewed literature, the general principles of prodrug design are well-established for improving the therapeutic efficacy of various compounds. nih.gov

In terms of drug delivery, one promising approach for this compound and its structural analogs is the use of a self-emulsifying drug delivery system (SEDDS). google.com A SEDDS formulation typically consists of a mixture of oils, surfactants, and co-surfactants, which can encapsulate the drug. google.com When administered orally, these systems can form fine oil-in-water emulsions in the gastrointestinal tract, which may enhance the solubility and absorption of lipophilic drugs like cinnamaldehyde derivatives. google.com The use of nanoparticle-based drug delivery systems, such as those made from chitosan, has also been explored for other antibacterial agents to enhance their stability, control their release, and improve their efficacy against persistent bacteria. frontiersin.org

Combination Therapy Approaches with Existing Therapeutic Agents

The potential of this compound and its derivatives is amplified when considered in the context of combination therapy. This approach, which involves using multiple therapeutic agents, can enhance efficacy, reduce the required doses of individual drugs, and combat drug resistance.

This compound has been identified as a small organic compound capable of killing bacterial persister cells, which are a subpopulation of bacteria highly tolerant to conventional antibiotics. nih.gov This anti-persister activity makes it a candidate for use in combination with traditional antibiotics to eradicate infections more effectively. The rationale is that while conventional antibiotics target actively growing bacteria, compounds like this compound can eliminate the dormant persister cells, thereby preventing the recurrence of infection. plos.org

Studies on other anti-persister molecules have demonstrated the power of this combination approach. For example, the compound SPI009, when used in combination with antibiotics like ofloxacin, ciprofloxacin (B1669076), or rifampicin, has been shown to significantly decrease the number of surviving bacteria across a range of clinically important pathogens, including members of the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). In some cases, the combination therapy led to the complete eradication of bacterial cultures. This synergistic effect allows for the re-sensitization of antibiotic-resistant strains and a reduction in the effective concentration of the antibiotic needed.

Pre-clinical Assessment and in vivo Models

Before a compound can be considered for clinical use, it must undergo rigorous pre-clinical assessment, including evaluation in relevant animal models to establish its efficacy and safety profile.

While in vitro studies have demonstrated the potent bactericidal activity of this compound, particularly against persister cells of E. coli, direct evidence of its efficacy in animal models of infection is still emerging in the scientific literature. plos.orgnih.gov However, related studies provide a strong indication of its potential.

The toxicity of cinnamaldehyde derivatives has been assessed in vivo using larvae of the greater wax moth, Galleria mellonella, a model organism for studying host-pathogen interactions and the toxicity of antimicrobial compounds.

Furthermore, pre-clinical assessments of other novel antibacterial agents with similar anti-persister properties have utilized various in vivo models. For instance, the efficacy of the anti-persister compound SPI009 was evaluated in a Caenorhabditis elegans gut infection model. In this model, a combination of SPI009 with ciprofloxacin significantly improved the survival of nematodes infected with P. aeruginosa compared to treatment with the antibiotic alone. Additionally, a three-dimensional wound biofilm model has been used to assess the efficacy of such compounds against mature bacterial biofilms, which are notoriously difficult to treat. The success of related compounds in these preclinical models provides a strong rationale for the future in vivo evaluation of this compound and its optimized derivatives in models of bacterial infection.

Toxicity Evaluation in Relevant Biological Systems

The toxicological profile of this compound and its derivatives is a critical aspect of their development as potential therapeutic agents. Investigations into their effects on various biological systems, ranging from microorganisms to human cell lines, have provided insights into their safety and potential liabilities.

In Vitro Cytotoxicity Studies

The in vitro cytotoxicity of this compound and its related compounds has been assessed across a panel of human cancer cell lines and in non-cancerous cells. These studies are crucial for determining the therapeutic index of these compounds, which is a measure of their selectivity for cancer cells over normal cells.

One study investigated the bactericidal effects of this compound (Br-CA) against Escherichia coli. The results showed that Br-CA was effective in killing E. coli cells, with a minimum inhibitory concentration (MIC) of 40 μg/ml and a minimum bactericidal concentration (MBC) of 80 μg/ml. semanticscholar.org At a concentration of 200 μg/ml, Br-CA was able to eradicate all exponential-phase E. coli cells. semanticscholar.orgplos.orgnih.gov Furthermore, at a higher concentration of 400 μg/ml, it completely eradicated stationary-phase cells, which are known to be more resistant to antibiotics. plos.orgmaynoothuniversity.ie Interestingly, the bactericidal mechanism of Br-CA appears to be independent of reactive oxygen species (ROS) production. plos.orgmaynoothuniversity.ie

In the context of cancer research, the cytotoxicity of cinnamaldehyde derivatives has been evaluated. For instance, α-hexylcinnamaldehyde (HCA), a derivative of cinnamaldehyde, exhibited low intrinsic cytotoxicity but was found to enhance the antiproliferative effect of the chemotherapy drug doxorubicin (B1662922) in various cancer cell lines. nih.gov This suggests a potential role for such derivatives as chemosensitizers.

Studies on other alpha-substituted cinnamaldehyde derivatives, such as α-chlorocinnamaldehyde and α-methylcinnamaldehyde, have also been conducted. These compounds, along with α-bromocinnamaldehyde, have been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov This suggests a potential for melanocytotoxicity, which could be a desirable effect in the context of melanoma treatment but a potential side effect otherwise.

The table below summarizes some of the available data on the biological activity and cytotoxicity of this compound and related compounds.

| Compound | Biological System | Effect | Concentration | Citation |

| This compound | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 40 µg/ml | semanticscholar.org |

| This compound | Escherichia coli | Minimum Bactericidal Concentration (MBC) | 80 µg/ml | semanticscholar.org |

| This compound | Escherichia coli (exponential phase) | 100% cell killing | 200 µg/ml | semanticscholar.orgplos.orgnih.gov |

| This compound | Escherichia coli (stationary phase) | 100% cell killing | 400 µg/ml | plos.orgmaynoothuniversity.ie |

| alpha-Hexylcinnamaldehyde | Human cancer cell lines (Caco-2, CCRF/CEM, CEM/ADR5000) | Low cytotoxicity | Not specified | nih.gov |

| This compound | Mushroom tyrosinase | Inhibition | Not specified | nih.gov |

| alpha-Chlorocinnamaldehyde | Mushroom tyrosinase | Inhibition | Not specified | nih.gov |

| alpha-Methylcinnamaldehyde | Mushroom tyrosinase | Inhibition | Not specified | nih.gov |

It is important to note that while some cinnamaldehyde derivatives have shown promising anti-cancer properties against various cancer cell lines, including human leukemic, oral carcinoma, prostate, and colon cancer cell lines, detailed and comparative toxicity data for this compound across a wide range of human cell lines is still emerging. maynoothuniversity.ie

In Vivo Toxicity Studies

Information regarding the in vivo toxicity of this compound derivatives is limited. However, some studies have provided initial insights. For example, research on synthetic derivatives like α-bromo-4-methylcinnamaldehyde and α-bromo-4-chlorocinnamaldehyde indicated that they possessed lower toxicity relative to the parent compound, cinnamaldehyde, in an in vivo model of viral myocarditis. maynoothuniversity.ie This suggests that strategic chemical modifications can lead to an improved safety profile.

A study evaluating the insecticidal and repellent effects of cinnamaldehyde-related compounds also touched upon mammalian toxicity. While this compound was found to be the most effective repellent, the study focused on the non-toxicity of cinnamaldehyde itself in mice, leaving the specific in vivo toxicity of the bromo-derivative to be further elucidated. conicet.gov.ar

The need for more comprehensive in vivo toxicity studies is evident to fully understand the systemic effects, pharmacokinetics, and potential long-term consequences of exposure to this compound derivatives. Such studies are essential for their progression towards any potential clinical application.

Advanced Analytical and Computational Studies on Alpha Bromocinnamaldehyde

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of alpha-bromocinnamaldehyde (B1234352), with various methods offering complementary information to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), provides key information about the electronic environment of each proton. The spectrum shows distinct signals for the aldehydic proton, the vinylic proton, and the protons of the phenyl group. chemicalbook.com The aldehydic proton appears significantly downfield due to the deshielding effect of the carbonyl group. The protons on the aromatic ring typically appear as a complex multiplet.

Interactive Data Table: ¹H NMR Spectral Data for this compound chemicalbook.com

| Proton Assignment | Chemical Shift (δ) in ppm |

| Aldehydic (-CHO) | 9.341 |

| Vinylic (=CH) | 8.00 |

| Phenyl (Ar-H) | 7.896 |

| Phenyl (Ar-H) | 7.50 |

| Phenyl (Ar-H) | 7.48 |

Note: Spectrum recorded at 90 MHz in CDCl₃. Phenyl proton assignments can be complex and may overlap.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. studymind.co.uk The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features. nih.gov

The most prominent peaks include a strong absorption from the carbonyl (C=O) group of the aldehyde, a sharp peak from the carbon-carbon double bond (C=C) of the alkene, and bands corresponding to the aromatic ring. masterorganicchemistry.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Description |

| Aldehyde | C=O Stretch | ~1700 | Strong, sharp peak masterorganicchemistry.com |

| Aldehyde | C-H Stretch | ~2720 and ~2820 | Two weak peaks |

| Alkene | C=C Stretch | ~1650 | Medium intensity |

| Aromatic Ring | C=C Stretch | ~1450-1600 | Multiple bands |

| Alkene/Aromatic | =C-H Stretch | >3000 | |

| Haloalkene | C-Br Stretch | ~500-600 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to determine its molecular weight and to gain structural information from its fragmentation patterns. chemicalbook.com

The mass spectrum shows a molecular ion peak [M]⁺ corresponding to the molecule's mass (211.05 g/mol ). nih.gov A characteristic feature is the presence of an [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Common fragmentation pathways for aldehydes include alpha-cleavage. youtube.com Key fragments observed in the spectrum of this compound include ions resulting from the loss of the bromine atom, the formyl radical (-CHO), or carbon monoxide (CO). chemicalbook.com

Interactive Data Table: Major Fragments in the Mass Spectrum of this compound chemicalbook.com

| m/z | Relative Intensity (%) | Possible Fragment Identity |

| 211/213 | 86.3 / 68.3 | [C₉H₇BrO]⁺ (Molecular Ion) |

| 182/184 | 5.8 / 5.5 | [M - CHO]⁺ |

| 131 | 34.7 | [C₉H₇O]⁺ (Loss of Br) |

| 103 | 100.0 | [C₈H₇]⁺ (Loss of Br and CO) |

| 77 | 64.1 | [C₆H₅]⁺ (Phenyl cation) |